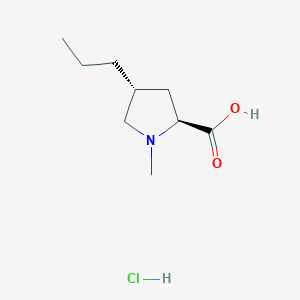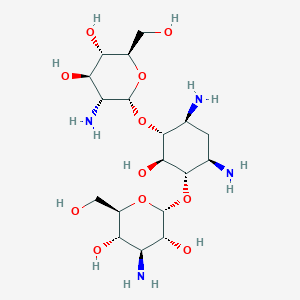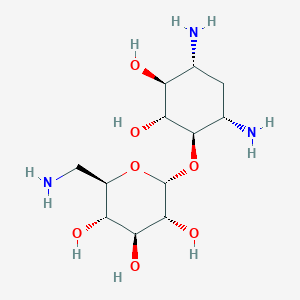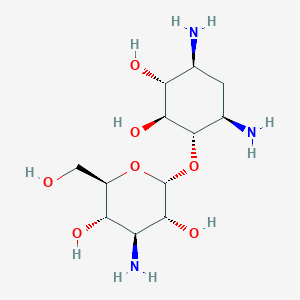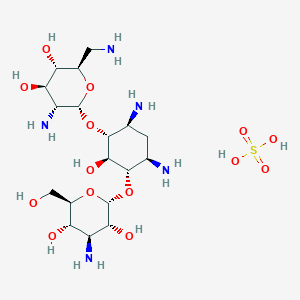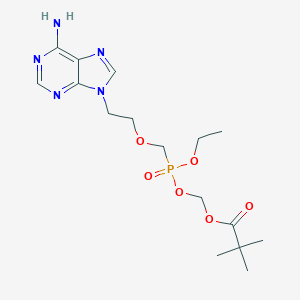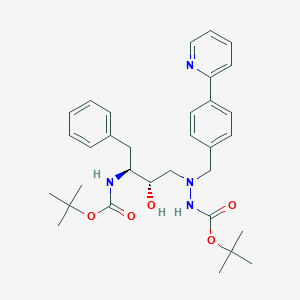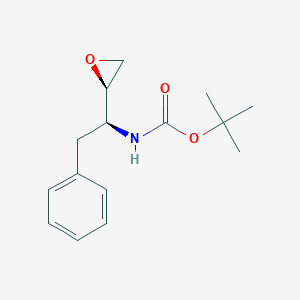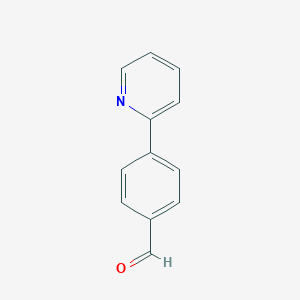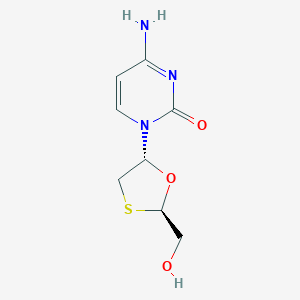
4'-Epi Lamivudine
Overview
Description
4'-Epi Lamivudine: is a synthetic compound that features a unique combination of a cytosine base and an oxathiolane ring
Mechanism of Action
Target of Action
4’-Epi Lamivudine, also known as 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one or trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane, primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), respectively .
Mode of Action
4’-Epi Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the virus, thereby preventing it from spreading.
Biochemical Pathways
The compound undergoes anabolic phosphorylation by intracellular kinases to form its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into viral DNA. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .
Pharmacokinetics
4’-Epi Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . The drug is widely distributed into total body fluid, with an apparent volume of distribution (Vd) of approximately 1.3 L/kg following intravenous administration . About 70% of an oral dose is eliminated renally as unchanged drug, indicating the need for dose adjustment in patients with renal insufficiency . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The incorporation of 4’-Epi Lamivudine into viral DNA results in DNA chain termination, which inhibits the replication of HIV-1 and HBV . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the body’s ability to fight off infections.
Biochemical Analysis
Biochemical Properties
4’-Epi Lamivudine is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . The interaction of 4’-Epi Lamivudine with these enzymes is crucial for its role in biochemical reactions.
Cellular Effects
4’-Epi Lamivudine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize cancer cells to chemotherapy . It also has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .
Molecular Mechanism
The molecular mechanism of 4’-Epi Lamivudine involves its conversion to the active metabolite L-TP, which is then incorporated into viral DNA. This results in the termination of the DNA chain, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Epi Lamivudine have been observed over time. For instance, in a study involving rats, it was found that neither treatment with 4’-Epi Lamivudine alone nor pretreatment with Schisandra chinensis significantly changed the pharmacokinetic parameters .
Dosage Effects in Animal Models
In animal models, the effects of 4’-Epi Lamivudine have been observed to vary with different dosages. For instance, in a study involving mice, it was found that lamivudine improved cognition .
Metabolic Pathways
4’-Epi Lamivudine is involved in the metabolic pathway that leads to the formation of the active metabolite L-TP . This involves the action of intracellular kinases .
Transport and Distribution
4’-Epi Lamivudine is transported into the cell through active transport or by passive diffusion . Once inside the cell, it is distributed to various parts where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Epi Lamivudine typically involves the condensation of cytosine with an appropriate oxathiolane precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxathiolane ring or the cytosine base.
Substitution: Various substitution reactions can occur at the hydroxymethyl group or the cytosine base.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but could include modified nucleosides or nucleotides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including nucleoside analogs.
Biology: In molecular biology, it may be used in the study of DNA and RNA interactions, as well as in the development of probes for detecting genetic material.
Industry: In the industrial sector, the compound could be used in the production of pharmaceuticals or as a reagent in chemical synthesis.
Comparison with Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with a similar cytosine base.
Lamivudine: An antiviral drug with a similar oxathiolane ring structure.
Uniqueness: The uniqueness of 4'-Epi Lamivudine lies in its specific combination of the cytosine base and the oxathiolane ring, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161162 | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139757-68-9 | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



